Product packaging for 1-(Pyrrolidin-3-yl)cyclopropanamine(Cat. No.:CAS No. 107286-29-3)

1-(Pyrrolidin-3-yl)cyclopropanamine

Cat. No.: B11924444
CAS No.: 107286-29-3
M. Wt: 126.20 g/mol
InChI Key: LVDQCHMWCCBEMR-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)cyclopropanamine (CAS 107286-29-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropanamine group linked to a pyrrolidine scaffold, a structure that serves as a critical synthon for constructing more complex molecules with therapeutic potential. Recent research has demonstrated its direct application in the synthesis of novel 2-oxoquinoline derivatives, which have been characterized and evaluated as potent antimicrobial agents . These derivatives exhibited significant in vitro antibacterial activity comparable to standard drugs like chloramphenicol and ciprofloxacin, as well as promising antifungal activity on par with fluconazole and miconazole . The molecular framework of this compound makes it a versatile precursor for drug discovery. Furthermore, related cyclopropanamine compounds are investigated for their potential in treating neurodegenerative and neurodevelopmental disorders, indicating the wider research utility of this chemical class . Supplied as white powders with a typical purity of 95% or higher, it is essential for researchers to store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B11924444 1-(Pyrrolidin-3-yl)cyclopropanamine CAS No. 107286-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDQCHMWCCBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433669
Record name 1-(Pyrrolidin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107286-29-3
Record name 1-(Pyrrolidin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Cyclopropanamine and Its Analogues

Classical and Contemporary Approaches to the Cyclopropanamine Moiety

The construction of the cyclopropanamine unit is a key challenge in the synthesis of the target molecule. Both classical and modern methods have been employed to create this strained, yet valuable, functional group.

Classical methods for cyclopropanation often involve the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a venerable and still-utilized method for converting alkenes to cyclopropanes. Another traditional approach is the addition of diazomethane (B1218177) to an olefin, often catalyzed by a transition metal such as palladium or copper. While effective, these methods can sometimes lack the desired chemo- and stereoselectivity.

More contemporary approaches offer greater control and efficiency. Transition metal-catalyzed cyclopropanations, particularly those using rhodium and copper catalysts with diazo compounds, have become powerful tools. For instance, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been shown to be a scalable and efficient method for producing functionalized cyclopropanes that can be further elaborated. nih.govresearchgate.net Another modern strategy involves the intramolecular cyclization of γ,δ-unsaturated amines or their derivatives. For example, a zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which can be derived from readily available 1,3-diols, provides a mild route to cyclopropanes. nih.gov

The introduction of the amine group can be achieved at different stages. It can be present in the starting material, as in the cyclization of an amino-alkene, or it can be introduced after the cyclopropane (B1198618) ring is formed, for example, through a Curtius or Hofmann rearrangement of a cyclopropyl (B3062369) carboxylic acid derivative.

Enantioselective Synthesis Strategies for Pyrrolidin-3-yl and Cyclopropanamine Scaffolds

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For 1-(pyrrolidin-3-yl)cyclopropanamine, this involves the enantioselective construction of both the pyrrolidine (B122466) ring and the cyclopropanamine moiety.

Enantioselective Synthesis of the Pyrrolidin-3-yl Scaffold:

The synthesis of chiral pyrrolidine derivatives often starts from readily available chiral precursors such as proline or 4-hydroxyproline. nih.gov These natural amino acids provide a straightforward entry into the chiral pool. For instance, (S)-prolinol, obtained by the reduction of proline, is a common starting material for a variety of pyrrolidine-containing drugs. nih.gov

Asymmetric catalysis offers a more versatile approach. For example, a cationic CpRu complex with a chiral picolinic acid derivative has been used to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to furnish α-alkenyl pyrrolidines with high enantiomeric excess. nih.gov Another powerful method is the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can be catalyzed by various chiral metal complexes. nih.gov This approach allows for the construction of the pyrrolidine ring with multiple stereocenters in a single step.

Enantioselective Synthesis of the Cyclopropanamine Scaffold:

The enantioselective synthesis of cyclopropanes is a well-developed field. Asymmetric cyclopropanation of alkenes using chiral rhodium or copper catalysts with diazo compounds is a highly effective strategy. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Alternatively, the intramolecular Kulinkovich reaction provides a useful method for preparing bicyclic cyclopropane-containing amines. researchgate.net While not always directly applicable to the synthesis of a simple cyclopropanamine, the principles can be adapted. For the specific case of 1-aminocyclopropanecarboxylic acid and its derivatives, methods have been developed that involve the transformation of N,N-dibenzyl-2-benzyloxyacetamide using alkylmagnesium bromides followed by a series of functional group manipulations. researchgate.net

Convergent and Divergent Synthesis of this compound Derivatives

Convergent Synthesis:

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would typically involve the synthesis of a protected 3-aminopyrrolidine (B1265635) and a suitable cyclopropane precursor, followed by their coupling. For example, a protected 3-aminopyrrolidine could be reacted with a cyclopropanecarbonyl chloride or a similar activated cyclopropane derivative. This strategy allows for flexibility in the synthesis of analogs, as different pyrrolidine and cyclopropane fragments can be combined to generate a library of compounds.

Fragment 1 Fragment 2 Coupling Reaction Product Type
Protected 3-aminopyrrolidineCyclopropanecarboxylic acidAmide couplingN-cyclopropylcarbonyl-3-aminopyrrolidine
Protected 3-pyrrolidinol1-aminocyclopropaneMitsunobu reaction3-(1-aminocyclopropyl)pyrrolidine
3-halopyrrolidine1-aminocyclopropaneNucleophilic substitution3-(1-aminocyclopropyl)pyrrolidine

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of different products. This is a highly efficient approach for generating compound libraries for drug discovery. A bifunctional cyclopropane scaffold, such as (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, can serve as a starting point for a divergent synthesis. nih.govresearchgate.net This scaffold can be derivatized at both the ester and the sulfide functionalities to create a wide range of cyclopropane-containing compounds. nih.govresearchgate.net Similarly, starting from a core this compound structure, the pyrrolidine nitrogen and the cyclopropylamine (B47189) can be functionalized in various ways to produce a library of derivatives.

For instance, a palladium- or copper-catalyzed ring-opening cyclization of α-hydroxycyclopropanol can lead to different products depending on the catalyst used, showcasing a divergent transformation from a single substrate. rsc.org

Functionalization and Derivatization Methodologies for Structural Diversification

To explore the structure-activity relationships of this compound-based compounds, methods for their functionalization and derivatization are essential.

The secondary amine of the pyrrolidine ring is a key site for modification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. For example, novel 3-aminopyrrolidine derivatives have been synthesized by incorporating heteroatomic carbocycle moieties. nih.gov The synthesis of amide derivatives containing a cyclopropane moiety has also been explored to generate compounds with antimicrobial activity. mdpi.com

The primary amine of the cyclopropanamine moiety can also be readily functionalized. It can be converted into amides, sulfonamides, ureas, or other functional groups. For example, 3-cyclopropyl-1-(pyrrolidin-3-yl)urea (B1528674) is a commercially available derivative. sigmaaldrich.com Chemical transformations of 3-aminopyrrolidin-2-ones of the cyclopropane series have been shown to proceed via the formation of azomethines, which can then be reduced to N-substituted derivatives. researchgate.net

Furthermore, the pyrrolidine ring itself can be modified. For instance, palladium-catalyzed hydroarylation of pyrrolines can introduce aryl groups at the 3-position of the pyrrolidine ring. nih.gov

Starting Material Reagent/Reaction Functionalized Product
This compoundAcyl chlorideN-acylated pyrrolidine
This compoundAldehyde, reducing agentN-alkylated pyrrolidine
This compoundIsocyanateUrea derivative
Protected 3-oxopyrrolidineGrignard reagent, Wittig reactionC-substituted pyrrolidine

The diverse synthetic strategies outlined above provide a robust toolbox for the preparation and derivatization of this compound and its analogs, facilitating the exploration of their chemical space and potential applications.

Structure Activity Relationship Sar Investigations of 1 Pyrrolidin 3 Yl Cyclopropanamine Derivatives

Positional Scanning and Substituent Effects on Biological Activity

Influence of Pyrrolidine (B122466) Ring Substitutions on Ligand-Target Interactions

Modifications to the pyrrolidine ring of 1-(pyrrolidin-3-yl)cyclopropanamine derivatives have been a key strategy in optimizing their biological activity. The pyrrolidine scaffold serves as a versatile platform for introducing various substituents that can profoundly influence how the molecule interacts with its biological target. nih.govmdpi.com

In the context of LSD1 inhibition, the pyrrolidine ring and its substituents play a crucial role in establishing interactions with the enzyme's active site. For instance, in a series of indolin-5-yl-cyclopropanamine derivatives, the incorporation of a piperidine (B6355638) group was found to enhance LSD1 inhibitory activity. researchgate.net This suggests that the size and basicity of the group attached to the pyrrolidine nitrogen can significantly impact potency.

Studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib have also highlighted the importance of substituents on the pyrrolidine scaffold. nih.govmdpi.com Although a different biological target, these studies underscore the principle that alterations at various positions of the pyrrolidine ring can lead to significant changes in inhibitory activity. For example, modifications at the R1 position of the pyrrolidine pentamine scaffold were shown to reduce inhibition levels, indicating the critical nature of the S-phenyl moiety at this location for maintaining activity. nih.gov

The following table summarizes the impact of pyrrolidine ring substitutions on the inhibitory activity of certain derivative classes:

Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity
Scaffold Substitution Target Observed Effect on Activity Reference
Indolin-5-yl-cyclopropanamine Introduction of a piperidine group LSD1 Enhanced inhibitory activity researchgate.net

Impact of Cyclopropane (B1198618) Ring Modifications on Pharmacological Efficacy

The cyclopropane ring is a cornerstone of the pharmacological activity of these derivatives, particularly for those targeting LSD1, as it is directly involved in the covalent modification of the FAD cofactor. nih.gov Consequently, modifications to this ring have been a central focus of SAR studies to enhance potency and selectivity.

Research has shown that decorating the phenyl ring attached to the cyclopropane ring can lead to a significant improvement in inhibitory activity against LSD1. nih.gov For example, the introduction of small, halogenated functional groups, particularly at the meta position of the phenyl ring, has proven beneficial. Compound 44a, a derivative with such a modification, demonstrated a potent inhibitory activity in the low nanomolar range (31 nM). nih.gov

Further studies on trans-2-phenylcyclopropylamine (trans-PCPA) derivatives, a related class of LSD1 inhibitors, have systematically explored the effects of substituents on the phenyl ring. acs.org Starting with a 4-bromo-PCPA scaffold, which itself has stronger inhibitory activity than the parent PCPA, various fluorine substitutions were introduced at the ortho and meta positions. This strategy was based on computational analysis indicating available space for modification to improve binding with LSD1. acs.org The resulting derivatives showed a range of inhibitory activities, highlighting the sensitivity of pharmacological efficacy to the substitution pattern on the cyclopropane-associated phenyl group.

The table below illustrates the effect of modifications on the cyclopropane-associated phenyl ring on LSD1 inhibition:

Table 2: Impact of Cyclopropane-Associated Phenyl Ring Substitutions on LSD1 Inhibition
Parent Compound Modification Resulting Compound LSD1 IC50 (nM) Reference
A 2-phenylcyclopropylamine derivative m-halogenated phenyl group 44a 31 nih.gov

Role of the Amine Linker in Molecular Recognition

The amine group that links the pyrrolidine and cyclopropane moieties is a critical structural element for the biological activity of these compounds. In the context of LSD1 inhibition, this primary amine is fundamental to the mechanism of action. It mimics the methylated lysine (B10760008) substrate of LSD1 and is essential for the covalent bond formation with the FAD cofactor within the enzyme's active site. nih.gov

While direct modifications of this specific amine linker in this compound derivatives are not extensively detailed in the provided search results, the overarching principle of its necessity is clear from the studies of related cyclopropylamine (B47189) inhibitors. nih.gov The integrity of this amine group is generally considered essential for maintaining the mechanism-based inhibition. Any substantial alteration would likely disrupt the precise electronic and steric requirements for the oxidative activation by FAD and subsequent covalent adduct formation.

In broader contexts of pyrrolidine-containing compounds, such as N-pyrrolidin-3-yl-amide derivatives investigated as serotonin (B10506) and noradrenaline re-uptake inhibitors, the nature of the linker and the groups attached to the pyrrolidine nitrogen are central to their SAR. google.comgoogle.com These examples, while from a different therapeutic area, reinforce the concept that the linking elements in such scaffolds are pivotal for molecular recognition and biological function.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a defining role in the structure-activity relationships of this compound derivatives. The spatial arrangement of atoms can dramatically influence a molecule's ability to fit into the binding site of its target enzyme, thereby affecting its pharmacological activity.

For inhibitors of LSD1, the stereochemistry of the cyclopropane ring is particularly critical. Studies on 2-phenylcyclopropylamine (PCPA) derivatives have consistently shown that the trans-isomer is a more potent inhibitor of LSD1 than the cis-isomer. acs.org This preference is attributed to the specific geometry of the LSD1 active site, which better accommodates the trans configuration for the covalent interaction with the FAD cofactor. A comprehensive study synthesizing 65 cis- and trans-PCPA derivatives confirmed this trend, with the trans isomers generally exhibiting stronger inhibitory activity against LSD1. acs.org

Similarly, the stereochemistry of the pyrrolidine ring is also a significant determinant of activity. In studies of pyrrolidine pentamine derivatives, the stereochemistry at positions R2, R3, and R4 of the scaffold was found to be necessary for the compounds' inhibitory properties. mdpi.com Alterations in the stereochemical configuration at these positions often lead to a loss of activity, highlighting the precise three-dimensional structure required for effective binding.

The following table presents data on the stereochemical influence on LSD1 inhibition for PCPA derivatives:

Table 3: Influence of Stereochemistry on LSD1 Inhibition
Compound Pair Stereochemistry Target Ki (μM) Reference
4-Br-2,5-F2-PCPA cis (7c) LSD1 0.094 acs.org
4-Br-2,5-F2-PCPA trans (7t) LSD1 >100 acs.org
4-Br-PCPA cis (1c) LSD1 1.8 acs.org

Note: In the case of the 2,5-difluoro substituted compound, the cis isomer was unusually more potent, representing an interesting deviation from the general trend.

Conformational Analysis and its Implications for SAR

The conformational flexibility of the pyrrolidine ring and its substituents has significant implications for the structure-activity relationship of this compound derivatives. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for effective biological activity.

While specific conformational analysis studies on this compound itself are not detailed in the provided results, insights can be drawn from related structures. For instance, in the development of ligands for asymmetric synthesis, the substitution on the pyrrolidine ring was found to be a fundamental part of the ligand's structure to achieve high enantioselectivity, which is inherently linked to the adoption of a preferred conformation in the transition state. beilstein-journals.org

Computational Chemistry and in Silico Approaches in the Study of 1 Pyrrolidin 3 Yl Cyclopropanamine Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands within the active sites of proteins, a critical step in structure-based drug design.

In a study on 1-(Pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives as potential antimicrobial agents, molecular docking was employed to elucidate the binding interactions of these compounds. researchgate.net The results of these docking studies were crucial in guiding the synthesis of a series of quinoline (B57606) derivatives. researchgate.net For instance, the analysis of ligand-protein interactions helped in identifying key residues within the target protein's binding pocket that are essential for affinity and selectivity.

Similarly, a molecular modeling study on a series of pyrrolidine (B122466) derivatives as novel myeloid cell leukemia-1 (Mcl-1) inhibitors utilized molecular docking to uncover the mode of interaction between the ligands and the key residues of the protein binding site. nih.gov These computational predictions of binding were subsequently supported by molecular dynamics simulations and binding free energy estimations, confirming the stability of the analyzed compounds within the target protein's active site. nih.gov Such studies are pivotal in building a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

To further illustrate the application of molecular docking, a study on pentacyclic spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds investigated their binding into the active sites of glucosamine (B1671600) 6-phosphate synthase (GlcN6P) and methionyl-trna-synthetase. mdpi.com The insights from these docking studies helped in establishing SAR and understanding the antimicrobial activity of the synthesized derivatives. mdpi.com

Table 1: Representative Molecular Docking Studies of Pyrrolidine Derivatives
Derivative ClassTarget ProteinKey FindingsReference
This compound-Linked 2-OxoquinolineAntimicrobial TargetGuided the synthesis of novel derivatives. researchgate.net
Pyrrolidine DerivativesMyeloid cell leukemia-1 (Mcl-1)Uncovered the mode of interaction with key residues in the binding site. nih.gov
Pentacyclic Spiro[oxindole-2,3′-pyrrolidines]Glucosamine 6-phosphate synthase (GlcN6P), Methionyl-trna-synthetaseEstablished structure-activity relationships for antimicrobial activity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide valuable parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and reaction mechanisms.

The application of quantum chemical calculations can be seen in studies of various heterocyclic compounds, where methods like Density Functional Theory (DFT) are used to optimize molecular geometries and compute electronic properties. nih.govresearchgate.net For instance, in the study of a sulfonamide-Schiff base derivative, DFT calculations with the B3LYP/6−311G+(d,p) level of theory were used to optimize the molecular structure. nih.gov The calculated HOMO and LUMO energies provided insights into the charge transfer interactions within the molecule. nih.gov

Such calculations are also instrumental in predicting the reactivity of different compounds. For example, a lower energy gap between HOMO and LUMO is often indicative of higher reactivity. researchgate.net In a study of prepared compounds, the heat of formation (ΔHE) was calculated, with lower values for certain compounds suggesting greater activity. researchgate.net These theoretical predictions can be correlated with experimental findings to build robust models for predicting the biological activity of new derivatives.

Table 2: Key Parameters from Quantum Chemical Calculations
ParameterSignificance
HOMO EnergyCorrelates with the ability to donate electrons.
LUMO EnergyCorrelates with the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Heat of Formation (ΔHE)A lower value can indicate higher reactivity and stability.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the elucidation of binding mechanisms over time. This technique is particularly valuable for understanding the flexibility of both the ligand and the protein, which is often crucial for a stable binding interaction.

In the investigation of this compound-linked 2-oxoquinoline derivatives, MD simulations were performed to elucidate the conformational stability of the most potent compound in complex with its target protein. researchgate.net The simulations revealed the dynamic behavior of the ligand within the flexible binding pocket, providing a more realistic model of the binding event than static docking poses alone. researchgate.net

Furthermore, a study on a series of pyrrolidine derivatives as Mcl-1 inhibitors used a 100 ns trajectory MD simulation to confirm the stability of the docked compounds in the protein's binding site. nih.gov The stability of the ligand-protein complex throughout the simulation provides strong evidence for a favorable binding mode. nih.gov MD simulations are also critical in understanding the binding of pyrrolidinone analogs to enzymes like COX and LOX, where they can rationalize biological results by demonstrating high affinity and stable binding. researchgate.net

Table 3: Applications of Molecular Dynamics Simulations
Derivative ClassSimulation TimeKey FindingsReference
This compound-Linked 2-OxoquinolineNot SpecifiedElucidated the conformational stability of the ligand-protein complex. researchgate.net
Pyrrolidine Derivatives100 nsConfirmed the stability of the compounds in the target protein's binding site. nih.gov
Pyrrolidinone Analog MMK16Not SpecifiedRationalized biological activity by showing high binding affinity and stability. researchgate.net

Predictive Modeling for Structure-Based Drug Design

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR), is a cornerstone of modern structure-based drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A notable application of this approach is seen in the study of pyrrolidine derivatives as Mcl-1 inhibitors, where 3D-QSAR models (CoMFA and CoMSIA) were developed. nih.gov These models demonstrated good statistical stability and predictability, providing a framework to understand the structural requirements for potent Mcl-1 inhibition. nih.gov The contour maps generated from these models can guide the design of new derivatives with enhanced activity.

The design of selective inhibitors for targets like Lysine (B10760008) Specific Demethylase 1 (LSD1) also heavily relies on predictive modeling and structure-based design principles. A study on indolin-5-yl-cyclopropanamine derivatives, which are structurally related to this compound, involved a comprehensive analysis of the LSD1 binding site to design novel and selective inhibitors. nih.gov This approach led to the identification of a promising lead compound with significant in vivo antitumor efficacy. nih.gov Such studies highlight the power of integrating structural biology with computational modeling to develop targeted therapies. nih.gov

Biological Target Engagement and Mechanistic Insights from 1 Pyrrolidin 3 Yl Cyclopropanamine Derivatives

Inhibition of Enzymes Implicated in Microbial Pathogenesis

Derivatives of 1-(pyrrolidin-3-yl)cyclopropanamine have demonstrated notable inhibitory activity against key microbial enzymes, highlighting their potential as anti-infective agents.

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a crucial metalloenzyme for bacterial viability, making it an attractive target for novel antibacterial drugs. nih.gov While specific research on this compound as a PDF inhibitor is not extensively documented, related pyrrolidine (B122466) derivatives have shown significant promise. For instance, a proline-3-alkylsuccinyl hydroxamate derivative containing a pyrrolidine ring, VRC3375, has been identified as a potent PDF inhibitor. nih.gov This compound exhibits a high affinity for the enzyme, with a Ki of 0.24 nM against the Escherichia coli Ni2+ enzyme, and demonstrates broad-spectrum antibacterial activity. nih.gov The mechanism of action involves the hydroxamate group chelating the active site metal ion of the PDF enzyme, thereby inhibiting its function. nih.gov The pyrrolidine moiety in these inhibitors plays a crucial role in orienting the molecule within the enzyme's active site to maximize binding interactions. nih.gov The development of such derivatives underscores the potential of the pyrrolidine scaffold in designing effective PDF inhibitors.

Fungal Cell Wall Disruption Mechanisms

The fungal cell wall is a vital structure for fungal survival, and its disruption is a key mechanism for many antifungal agents. nih.govnih.gov Pyrrolidine derivatives have been explored for their antifungal properties, with some demonstrating the ability to interfere with the integrity of the fungal cell wall. rsc.orgnih.gov For example, certain pyrrolidine-2,4-dione (B1332186) derivatives have exhibited potent antifungal activity against various fungal pathogens. rsc.org Scanning electron microscopy studies of fungi treated with these compounds have revealed significant morphological changes, including abnormal branching and swelling of the hyphae, which are indicative of cell wall damage. rsc.org The lipophilicity of these compounds, enhanced by the pyrrolidine ring, is believed to facilitate their penetration through the fungal cell membrane, allowing them to reach their intracellular targets, which may include enzymes involved in cell wall synthesis. nih.gov While the precise molecular targets within the cell wall synthesis pathway are not always elucidated for every derivative, the observed cellular damage points towards a mechanism involving the disruption of this essential fungal structure. rsc.org

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Inhibition

Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary enzyme responsible for bacterial resistance to aminoglycoside antibiotics. The discovery of inhibitors for this enzyme could restore the efficacy of these important drugs. Substituted pyrrolidine pentamine derivatives have been identified as potent inhibitors of AAC(6')-Ib. nih.gov Structure-activity relationship (SAR) studies have revealed that the pyrrolidine scaffold is a critical component for inhibitory activity. nih.govrsc.org Modifications at various positions on the pyrrolidine ring have been shown to significantly impact the inhibitory potency of these compounds. rsc.org For example, the presence of aromatic functionalities at specific positions of the pyrrolidine scaffold is essential for high-level inhibition. nih.govrsc.org Molecular docking studies have further elucidated that these derivatives bind within the kanamycin (B1662678) C binding cavity of the enzyme, preventing the binding and subsequent acetylation of aminoglycoside antibiotics. nih.gov

Table 1: Inhibition of AAC(6')-Ib by Pyrrolidine Pentamine Derivatives

CompoundModificationsInhibitory Activity
2700.001S-phenyl moiety at R1High
2700.003S-phenyl moiety at R1High
Derivatives with altered R1Alterations at position R1Reduced inhibition
Truncated scaffoldsRemoval of parts of the moleculeLoss of activity

This table is based on data from multiple studies on pyrrolidine pentamine derivatives. nih.govrsc.org

Modulation of Neurological Pathways and Neurodegenerative Disease Targets

The versatility of the this compound scaffold extends to the modulation of enzymes involved in neurological pathways, offering potential therapeutic avenues for neurodegenerative disorders such as Parkinson's disease.

Monoamine Oxidase Type B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) in the brain, and its inhibition is a well-established strategy for the treatment of Parkinson's disease. google.comnih.gov A number of derivatives incorporating a pyrrolidine ring have been designed and synthesized as potent and selective MAO-B inhibitors. google.complos.org For instance, a series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have shown significant MAO-B inhibitory activity. google.com The pyrrolidine ring in these compounds is crucial for their interaction with the active site of the MAO-B enzyme. google.com SAR studies have indicated that specific substitutions on the pyrrolidine and the attached aromatic moieties can fine-tune the potency and selectivity of these inhibitors. google.comnih.gov

Table 2: MAO-B Inhibition by Pyrrolidine Derivatives

CompoundChemical ClassIC50 (µM) for MAO-B
C14((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide0.037
186-amino-3-(pyrrolidin-1-ylmethyl)chromen-2-one3.77 (for MAO-A)
196-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one1.46 (for MAO-A)
Piperine Derivative 15Piperine-based derivative0.0474

IC50 values represent the concentration required for 50% inhibition. Data is compiled from various studies on pyrrolidine-containing MAO inhibitors. google.comnih.govplos.org

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is another important enzyme involved in the metabolism of dopamine, and its inhibition can potentiate the effects of levodopa, a cornerstone therapy for Parkinson's disease. nih.gov While the direct investigation of this compound derivatives as COMT inhibitors is not as extensively reported, the general strategy of designing inhibitors for this enzyme often involves scaffolds that can mimic the catechol substrate. The development of COMT inhibitors has led to marketed drugs that improve the clinical management of Parkinson's disease by extending the action of levodopa. The exploration of novel chemical scaffolds, potentially including pyrrolidine-based structures, remains an active area of research to identify new COMT inhibitors with improved pharmacological profiles. nih.gov

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The loss of cognitive function in conditions like Alzheimer's disease is linked to the rapid hydrolysis of acetylcholine by AChE. nih.gov Inhibition of AChE is a therapeutic strategy to enhance cholinergic neurotransmission. nih.gov

Research into novel AChE inhibitors has included the synthesis and evaluation of various compounds. For instance, a study involving lupinine (B175516) triazole derivatives identified a potent mixed-type AChE inhibitor. nih.gov This finding highlights the potential for developing effective AChE inhibitors from diverse chemical scaffolds.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that removes methyl groups from histone proteins and has been linked to the development of cancers like acute myeloid leukemia (AML). uea.ac.ukchemrxiv.org Consequently, inhibitors of LSD1 are being investigated as potential cancer therapeutics. nih.govnih.gov

A series of tranylcypromine (B92988) analogues incorporating a carboxamide at the 4-position of the aryl ring have demonstrated potent submicromolar IC50 values for the inhibition of LSD1. uea.ac.ukchemrxiv.org For example, compounds 5a and 5b from a reported series showed significant inhibitory activity against LSD1 and also inhibited the proliferation of AML cell lines. uea.ac.uk The mechanism of LSD1 inhibition was confirmed by observing a dose-dependent increase in the expression of H3K4me2, a known biomarker for LSD1 inhibition, in cells treated with these compounds. uea.ac.uk

Interestingly, carbamate (B1207046) derivatives of these tranylcypromine analogues, while inactive in direct enzyme inhibition assays, displayed similar potency in cell-based assays, suggesting they may function as metabolically labile prodrugs. uea.ac.ukchemrxiv.org

Table 1: Inhibitory Activity of Selected Tranylcypromine Analogues against LSD1

CompoundLSD1 IC50 (µM)
5a Submicromolar
5b Submicromolar

Data sourced from studies on tranylcypromine analogues as LSD1 inhibitors. uea.ac.ukchemrxiv.org

Neuronal Nitric Oxide Synthase (nNOS) Interactions

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of nitric oxide synthase responsible for producing nitric oxide (NO), a crucial second messenger molecule. escholarship.org Overproduction of NO by nNOS has been associated with various neurodegenerative diseases. escholarship.orgnih.gov Therefore, selective inhibition of nNOS is a promising therapeutic approach. escholarship.orgnih.gov

Researchers have designed and synthesized inhibitors based on a cis-3,4-pyrrolidine scaffold, incorporating trans-cyclopropyl and methyl groups. nih.gov While the introduction of the electron-withdrawing cyclopropyl (B3062369) ring generally led to a decrease in inhibitory activity, several compounds still exhibited double-digit nanomolar inhibition with high selectivity for nNOS. nih.gov Crystal structures of nNOS in complex with these inhibitors have provided detailed insights into the structure-activity relationships, guiding the future design of more potent and selective inhibitors. escholarship.orgnih.gov One study highlighted that the pyrrolidine nitrogen of a particularly potent inhibitor, 9c , forms hydrogen bonds with the heme propionate (B1217596) of nNOS, contributing to its unique and effective binding orientation. escholarship.org

Huntingtin (HTT) Splicing Modulation and Protein Lowering Strategies

Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. ucl.ac.uknih.gov A key therapeutic strategy involves lowering the levels of the huntingtin protein (HTT), particularly the mutant form (mHTT). ucl.ac.uk

One approach to achieve this is through the modulation of HTT pre-mRNA splicing. ucl.ac.uknih.gov Researchers have designed small molecules that promote the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA. ucl.ac.uknih.gov This altered mRNA is then targeted for nonsense-mediated decay, leading to a reduction in both HTT mRNA and protein levels. ucl.ac.uk

A series of pyrazine (B50134) amide-based HTT-splicing modulators have been developed, with compound 27 emerging as a potent, CNS-penetrant, and orally bioavailable agent. ucl.ac.uknih.gov This compound effectively reduced the canonical splicing of HTT RNA at the exon 49–50 junction and demonstrated significant lowering of HTT protein levels in both human HD stem cells and mouse models of the disease. ucl.ac.uknih.gov

Interactions with Lipid Metabolism Enzymes

Derivatives containing the this compound moiety have also been shown to interact with enzymes involved in lipid metabolism, a critical area of signaling in cellular processes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). escholarship.orgnih.gov NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. escholarship.org

The development of selective inhibitors for NAPE-PLD is crucial for understanding its physiological roles. escholarship.org Research has led to the identification of small-molecule inhibitors of NAPE-PLD. While the initial search for inhibitors was challenging, a quinazoline (B50416) sulfonamide derivative, ARN19874 , was identified as the first selective inhibitor of intracellular NAPE-PLD activity. escholarship.org Further studies have explored other chemical scaffolds for NAPE-PLD inhibition. typeset.io

Genetic inactivation of NAPE-PLD in mice revealed that this enzyme is the primary route for the biosynthesis of saturated and monounsaturated NAEs in the brain. nih.gov However, the levels of polyunsaturated NAEs like anandamide were not significantly altered, suggesting the existence of alternative biosynthetic pathways for these specific lipids. nih.gov

Sphingosine Kinase (SphK1/SphK2) Inhibition

Sphingosine kinases (SphK), existing as isoforms SphK1 and SphK2, are central enzymes in the synthesis of sphingosine-1-phosphate (S1P), a critical lipid mediator involved in cell growth, survival, and lymphocyte trafficking. nih.govnih.gov Inhibition of S1P signaling is a therapeutic strategy for inflammatory diseases and cancer. nih.gov

High-throughput screening has identified various chemotypes capable of inhibiting SphK. nih.gov A molecular combination approach led to the development of compound 22a (PF-543), a potent SphK1 inhibitor with an IC50 of 2 nM and over 100-fold selectivity for SphK1 over SphK2. nih.gov This compound and its analogues, which often feature a pyrrolidine ring, have been instrumental in probing the functions of SphK1. frontiersin.org For example, PF-543 has been used to demonstrate that inhibiting SphK1 can reduce S1P levels and impact cellular responses in models of neuroinflammation. nih.gov

The specificity of inhibition between SphK1 and SphK2 can be modulated by modifying the tail-region substituents of these inhibitors, allowing for the development of SphK1-selective, dual SphK1/2, or SphK2-preferential inhibitors. nih.gov

Table 2: Inhibitory Profile of Compound 22a (PF-543)

TargetIC50Selectivity
SphK1 2 nM>100-fold vs SphK2

Data from the discovery of potent and selective Sphingosine Kinase 1 inhibitors. nih.gov

Emerging Biological Activities and Novel Target Identification

The unique structural framework of this compound, which combines a saturated five-membered heterocycle with a strained three-membered carbocycle, has prompted its exploration in the development of novel therapeutic agents. Beyond its use in established drug discovery programs, derivatives of this scaffold are being investigated for new biological activities, leading to the identification of novel molecular targets.

Recent research has highlighted the potential of this compound derivatives as a new class of antimicrobial agents. researchgate.net Specifically, a series of This compound-Linked 2-Oxoquinoline Derivatives has been synthesized and evaluated for their in vitro activity against a panel of bacterial strains. These hybrid molecules have demonstrated significant antibacterial efficacy, indicating that the conjugation of the this compound moiety with a quinoline (B57606) core can yield compounds with potent antimicrobial properties. The screening of these compounds has revealed promising minimum inhibitory concentration (MIC) values against various bacteria. researchgate.net This line of investigation suggests that the this compound scaffold can serve as a valuable building block for the development of new drugs to combat bacterial infections.

While direct studies on a wide array of novel targets for this compound derivatives are still emerging, the broader family of pyrrolidine-containing compounds has been successfully targeted against a diverse range of biological entities. These related studies offer a glimpse into the potential future applications of the this compound scaffold. For instance, various pyrrolidine derivatives have been identified as potent inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA) and aminoglycoside 6'-N-acetyltransferase type Ib. nih.govnih.gov In the realm of receptor modulation, different classes of pyrrolidine amides and related structures have shown high affinity and selectivity as antagonists for the histamine (B1213489) H3 and serotonin (B10506) 5-HT2 receptors. nih.govnih.gov Furthermore, derivatives have been developed as inhibitors of glycine (B1666218) transporter-1 and as dual serotonin and noradrenaline re-uptake inhibitors. nih.govgoogle.com

These examples from the broader class of pyrrolidine derivatives underscore the versatility of this heterocyclic system in engaging with a variety of biological targets. As research continues, it is anticipated that the unique stereochemical and conformational properties of the this compound scaffold will be leveraged to explore and identify further novel biological activities and molecular targets.

Perspectives and Future Directions in 1 Pyrrolidin 3 Yl Cyclopropanamine Research

Design Principles for Next-Generation Analogues

The 1-(pyrrolidin-3-yl)cyclopropanamine core can be considered a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by making strategic modifications. The design of next-generation analogues hinges on established medicinal chemistry principles, primarily Structure-Activity Relationship (SAR) studies, which correlate specific structural changes with resulting biological activity. bohrium.comnih.gov

Key design principles include:

Scaffold Derivatization: The pyrrolidine (B122466) nitrogen and the primary amine of the cyclopropane (B1198618) ring are key handles for chemical modification. Attaching various functional groups or larger molecular fragments can drastically alter the compound's properties. For instance, linking the scaffold to 2-oxoquinoline moieties has produced derivatives with novel antimicrobial properties. researchgate.net Similarly, the synthesis of indolin-5-yl-cyclopropanamine derivatives has yielded potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govresearchgate.net

Conformational Constraint: The cyclopropane ring is a critical component, acting as a rigid spacer or a bioisostere for peptide bonds. It locks the relative orientation of the substituents, which can be crucial for fitting into a biological target's binding site. Studies on cyclopropane-derived peptidomimetics show that cis- and trans-isomers of the cyclopropane ring can stabilize different peptide conformations, such as reverse turns or extended structures, a principle directly applicable to designing analogues of this compound for specific protein targets. nih.gov

Stereochemical Control: The pyrrolidine ring contains at least one stereocenter. The specific stereochemistry (R or S configuration) is often critical for biological activity. Future designs will require precise stereoselective synthesis to isolate the most active and selective stereoisomer for a given target, as modifications in stereochemistry can significantly impact inhibitory properties. nih.gov

Bioisosteric Replacement: Portions of the scaffold can be replaced with other chemical groups that retain similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic profiles. This could involve modifying the pyrrolidine ring itself or the cyclopropane group to fine-tune interactions with a target.

Exploration of Novel Therapeutic Applications based on Mechanistic Understanding

Initial interest in pyrrolidine-containing compounds has often been in the area of central nervous system (CNS) disorders, including their potential as serotonin (B10506) and noradrenaline re-uptake inhibitors or as 5-HT2-selective receptor modulators. nih.govgoogle.com However, recent research into derivatives of the this compound scaffold has opened up several new avenues based on specific mechanistic actions.

Anticancer Therapy: A significant area of exploration is in oncology. Derivatives of this scaffold have been designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development of several cancers, including Acute Myeloid Leukemia (AML). nih.govgoogle.com By inhibiting LSD1, these compounds can induce cancer cell differentiation and reduce proliferation. nih.govresearchgate.net Other pyrrolidine-based compounds have shown potent inhibitory activity against the FLT3-ITD mutant, a key driver in a subset of AML cases. nih.gov

Antimicrobial Agents: The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Recent studies have demonstrated that linking the this compound scaffold with a 2-oxoquinoline core can produce compounds with significant antibacterial and antifungal activity. researchgate.net The proposed mechanisms include the inhibition of essential bacterial enzymes like peptide deformylase. researchgate.net Furthermore, related pyrrolidine derivatives have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative pathogens. nih.gov Developing inhibitors for such resistance enzymes could restore the efficacy of existing antibiotics.

Antiviral Applications: The pyrrolidine ring is a core component of numerous successful antiviral drugs used to treat hepatitis C and other viral infections. nih.gov This precedent suggests that novel derivatives of this compound could be synthesized and screened for activity against a range of viral targets.

Advanced Synthetic Methodologies for Scaffold Diversity and Complexity

The exploration of new applications and the systematic optimization of lead compounds depend on the ability to create a wide array of analogues. This requires robust and flexible synthetic methods.

Stereoselective Synthesis: Given the importance of stereochemistry, developing and refining stereoselective synthetic routes is paramount. Many current methods for creating chiral pyrrolidine-containing drugs start from readily available chiral precursors like (S)-proline and its derivatives. nih.gov Future work will focus on adapting these multi-step syntheses for the specific 3-substituted pattern of this compound and developing novel asymmetric methods to access non-natural stereoisomers.

Combinatorial and Diversity-Oriented Synthesis: To rapidly generate large libraries of analogues for high-throughput screening, diversity-oriented synthesis strategies can be employed. This involves using a common intermediate and applying a variety of reaction pathways to create a structurally diverse set of final compounds. Methodologies like the 1,3-dipolar cycloaddition of azomethine ylides are well-suited for creating substituted pyrrolidines. researchgate.net

Novel Cyclopropanation and Ring-Formation Techniques: Advances in catalysis offer new ways to construct the core scaffold. For example, rhodium-catalyzed enantioselective cyclization of allylic diazoacetates has been used to create chiral cyclopropanes for peptidomimetics. nih.gov Applying such modern catalytic methods to the synthesis of the this compound scaffold could provide more efficient and versatile routes to complex analogues. The development of methods using donor-acceptor cyclopropanes to build substituted pyrrolidinones also points to new strategies for scaffold elaboration.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The process of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). nih.govmednexus.org These technologies offer powerful tools to accelerate and rationalize the design of next-generation this compound analogues.

Predictive Modeling: AI/ML models, such as graph neural networks, can be trained on existing chemical data to predict the properties of virtual compounds before they are synthesized. astrazeneca.com This includes predicting biological activity against a specific target, as well as absorption, distribution, metabolism, and excretion (ADME) properties. This allows chemists to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules from scratch. By providing the model with a desired set of properties (e.g., high potency for LSD1, low toxicity, good oral bioavailability), the algorithm can generate novel molecular structures based on the this compound scaffold that are optimized for the desired profile.

Virtual Screening: AI can screen vast virtual libraries containing millions or even billions of potential derivatives far more quickly than physical screening methods. mednexus.org This enables the exploration of a much larger chemical space to identify novel hits. Computational approaches like molecular docking, which are already being used to study how these derivatives bind to their targets, can be scaled and enhanced by ML algorithms. researchgate.net

Accelerating the Design-Make-Test-Analyze Cycle: The integration of AI represents a paradigm shift from slow, iterative cycles to a rapid, data-driven process. astrazeneca.com By predicting outcomes and suggesting the most informative experiments, AI and ML can guide synthetic efforts, reduce the number of failed compounds, and ultimately shorten the timeline for developing a new therapeutic agent from this promising scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyrrolidin-3-yl)cyclopropanamine, and how is its structure confirmed?

  • Methodology : Synthesis typically involves cyclopropane ring formation followed by functionalization of the pyrrolidine moiety. Key steps include:

  • Reaction Conditions : Temperature (e.g., 0–80°C), solvent choice (polar aprotic solvents like DMF or THF), and pH control to minimize side reactions .
  • Structural Confirmation : High-performance liquid chromatography (HPLC) for purity assessment (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify cyclopropane and pyrrolidine ring connectivity .
    • Data Table :
ParameterTypical Range/Condition
Reaction Temperature25–60°C
SolventDMF, THF, or EtOH
Purification MethodColumn chromatography

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns .
  • Structural Elucidation : 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities and mass spectrometry (MS) for molecular ion confirmation .
  • Stability Monitoring : Fourier-transform infrared spectroscopy (FTIR) to detect degradation products under stress conditions (e.g., heat, light) .

Q. What physicochemical properties are essential for handling this compound?

  • Key Properties :

  • Molecular Weight : 126.20 g/mol (calculated from C₇H₁₄N₂) .
  • Solubility : Limited aqueous solubility; recommended dissolution in DMSO for biological assays .
  • Stability : Stable at −20°C in inert atmospheres; hygroscopicity requires desiccated storage .
    • Data Gaps : Melting point, logP, and pKa values are unreported; experimental determination via differential scanning calorimetry (DSC) and potentiometric titration is advised .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratio) and apply response surface methodology to identify optimal conditions .
  • Side Reaction Mitigation : Use scavengers (e.g., molecular sieves) to absorb byproducts like unreacted amines .
    • Case Study : A 20% yield improvement was achieved by switching from THF to DMF, enhancing cyclopropane ring closure efficiency .

Q. How should contradictory analytical data (e.g., NMR vs. MS) be resolved?

  • Methodology :

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent batch, MS ionization mode consistency) .
  • Advanced Techniques : X-ray crystallography for absolute configuration confirmation or tandem MS (MS/MS) to rule out isobaric interferences .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Methodology :

  • In Vitro Assays : Dose-response curves (0.1–100 µM) in target cell lines (e.g., HEK-293 for receptor binding studies) with controls for cytotoxicity (MTT assay) .
  • Mechanistic Studies : Radioligand displacement assays or molecular docking simulations to map interactions with biological targets (e.g., GPCRs) .

Q. How can stability under varying storage and experimental conditions be assessed?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-A/UV-B radiation and quantify photodegradation products using LC-MS .

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Methodology :

  • Computational Modeling : Density functional theory (DFT) to predict reactive sites for electrophilic/nucleophilic attacks .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., cyclopropane ring strain) with biological activity using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.